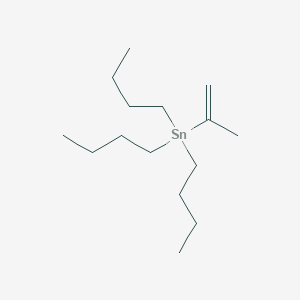

tributyl(prop-1-en-2-yl)stannane

Description

Properties

IUPAC Name |

tributyl(prop-1-en-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMSLVXNEXVCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446619 | |

| Record name | 2-(Tributylstannyl)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100073-15-2 | |

| Record name | 2-(Tributylstannyl)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(1-methylethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tributyl(prop-1-en-2-yl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of tributyl(prop-1-en-2-yl)stannane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of chemical and biological pathways.

Core Chemical Properties

This compound, an organotin compound, possesses a unique combination of a reactive vinyl group and three butyl chains attached to a central tin atom. This structure imparts specific chemical characteristics that are valuable in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂Sn | [1][2] |

| Molecular Weight | 331.12 g/mol | [1][2] |

| CAS Number | 100073-15-2 | [2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Colorless oil (presumed) | Inferred from similar compounds |

| Boiling Point | Not explicitly reported; likely similar to related compounds which distill at reduced pressure. | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, DMF). | Inferred from reaction conditions |

Synthesis and Experimental Protocols

Proposed Synthesis via Grignard Reaction

This protocol is an adaptation based on established methods for preparing similar organotin compounds.

Reaction Scheme:

Materials and Equipment:

-

2-Bromopropene

-

Magnesium turnings

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and distillation

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 2-bromopropene solution is then added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.

-

Reaction with Tributyltin Chloride: The Grignard solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity: The Stille Coupling Reaction

A primary application of this compound in organic synthesis is its participation in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.[4]

General Protocol for Stille Coupling

This is a generalized protocol; specific conditions may need to be optimized for different substrates.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Solvent (e.g., DMF, toluene, THF)

-

Optional additives (e.g., CuI, LiCl)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (e.g., silica gel chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide/triflate, the palladium catalyst, and any additives. Add the solvent and stir to dissolve.

-

Addition of Stannane: Add this compound to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle of the Stille Reaction:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While a complete set of publicly available, detailed spectra is limited, data from similar compounds and databases provide expected characteristics.

| Spectroscopy | Expected Data | Source/Reference |

| ¹H NMR | Signals for the tributyl group protons (~0.9-1.6 ppm). Signals for the isopropenyl group: methyl protons (~1.8-2.0 ppm) and vinyl protons (~4.5-5.5 ppm). | Inferred from general NMR principles and related compounds. |

| ¹³C NMR | Signals for the tributyl carbons (~10-30 ppm). Signals for the isopropenyl carbons: methyl carbon and sp² carbons. | [2] (Data mentioned as available) |

| FTIR | C-H stretching and bending vibrations for alkyl and vinyl groups. Sn-C stretching vibration. | [5] (Spectrum of similar compound available) |

| Mass Spec (GC-MS) | Molecular ion peak may be weak or absent. Characteristic fragmentation pattern involving the loss of butyl and isopropenyl groups. | [2] (Data mentioned as available) |

Expected Mass Spectrometry Fragmentation Pathway:

Caption: A plausible mass spectrometry fragmentation pathway.

Applications in Drug Development and Biological Activity

Organotin compounds, including tributyltin derivatives, have garnered interest for their potential biological activities. However, it is crucial to note that much of the available research pertains to the broader class of tributyltin compounds, and specific studies on this compound are limited.

Cytotoxicity and Apoptosis Induction

Tributyltin (TBT) compounds are known to be cytotoxic and can induce apoptosis in various cancer cell lines.[6][7][8][9][10] The primary mechanism of TBT-induced apoptosis is believed to be through the intrinsic or mitochondrial pathway.

Proposed Apoptotic Signaling Pathway for Tributyltin Compounds:

Caption: The intrinsic apoptosis pathway potentially induced by tributyltin compounds.

It is hypothesized that tributyltin compounds can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[11][12]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. Tributyltin compounds are toxic and should be handled with extreme caution by trained professionals in a laboratory setting. The biological activities described are based on existing research on related compounds and may not be directly applicable to this compound. Further research is needed to fully elucidate the specific properties and hazards of this compound.

References

- 1. Buy this compound | 100073-15-2 [smolecule.com]

- 2. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Allyltributylstannane | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and radiosensitizing potency of Moscatilin in cancer cells at low radiation doses of X-ray and UV-C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tributyl(prop-1-en-2-yl)stannane

CAS Number: 100073-15-2

This technical guide provides a comprehensive overview of tributyl(prop-1-en-2-yl)stannane, a versatile organotin reagent crucial for carbon-carbon bond formation in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound, also known by synonyms such as isopropenyltributyltin and 2-(tributylstannyl)propene, is an important organostannane compound. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100073-15-2 | |

| Molecular Formula | C₁₅H₃₂Sn | |

| Molecular Weight | 331.12 g/mol | |

| Appearance | Colorless liquid/Solid | N/A |

| Boiling Point | ~312 °C at 760 mmHg | N/A |

| Density | ~1.08-1.12 g/cm³ (estimated from similar compounds) | |

| Refractive Index | ~1.48 (estimated from similar compounds) | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, toluene). | N/A |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| ¹H NMR | Signals corresponding to the tributyl groups (multiplets, ~0.9-1.6 ppm) and the isopropenyl group (singlets for the vinyl protons and the methyl group). |

| ¹³C NMR | Resonances for the butyl carbons and the isopropenyl carbons. |

| ¹¹⁹Sn NMR | A characteristic chemical shift for tetraorganotin compounds. |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of a suitable organometallic reagent, such as isopropenylmagnesium bromide (a Grignard reagent), with tributyltin chloride.

General Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of the Grignard reagent followed by the coupling with the tin halide.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a General Procedure for Allylic Stannanes)

This protocol is adapted from a reliable, general procedure for the synthesis of allylic tributyltins and should be optimized for the specific synthesis of this compound.

Materials:

-

Magnesium (Mg) turnings

-

Tributyltin chloride (Bu₃SnCl)

-

2-Bromopropene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Ice-salt bath

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed flask is charged with magnesium turnings (1.25 eq), tributyltin chloride (1.0 eq), and anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The flask is cooled in an ice-salt bath.

-

Addition of Alkyl Halide: A solution of 2-bromopropene (1.2 eq) in anhydrous THF is added dropwise to the stirred reaction mixture, maintaining the temperature below 20 °C. Sonication can be used to facilitate the reaction.

-

Reaction Completion: After the addition is complete, the reaction is stirred for an additional 30-45 minutes.

-

Work-up: The reaction mixture is poured into ice water and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

This compound is a key reagent in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. In this reaction, the isopropenyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide or triflate.

The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille reaction involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol for a Stille Coupling Reaction

The following is a general procedure for a Stille cross-coupling reaction. The specific conditions, such as the choice of palladium catalyst, ligand, solvent, and temperature, may need to be optimized for different substrates.

Materials:

-

Aryl halide or triflate (e.g., bromobenzene) (1.0 eq)

-

This compound (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)

-

Optional additives

An In-depth Technical Guide to the Synthesis of Isopropenyltributyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust protocol for the synthesis of isopropenyltributyltin, a valuable organotin reagent in organic synthesis. The document outlines the synthetic strategy, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow. This guide is intended to be a practical resource for laboratory professionals engaged in chemical synthesis and drug discovery.

Introduction

Isopropenyltributyltin, also known as tributyl(prop-1-en-2-yl)stannane, is an organometallic compound that serves as a versatile building block in organic chemistry. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the isopropenyl group can be transferred to various organic electrophiles. This capability makes it a valuable reagent in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The synthesis of isopropenyltributyltin is typically achieved through the reaction of a tributyltin electrophile with a nucleophilic isopropenyl source, most commonly an isopropenyl Grignard reagent.[1]

Synthetic Strategy

The most common and direct method for the synthesis of isopropenyltributyltin involves the reaction of tributyltin chloride with isopropenylmagnesium bromide. This approach relies on the formation of a Grignard reagent from 2-bromopropene, which then acts as a nucleophile to displace the chloride from the tributyltin moiety, forming the desired carbon-tin bond.

Reaction Scheme:

Experimental Protocol

This section details a comprehensive, step-by-step procedure for the synthesis of isopropenyltributyltin.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Magnesium turnings | Mg | 24.31 | 2.43 g (0.1 mol) | >99% | Sigma-Aldrich |

| 2-Bromopropene | C₃H₅Br | 120.98 | 12.1 g (0.1 mol) | >98% | Sigma-Aldrich |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 32.55 g (0.1 mol) | >96% | Sigma-Aldrich |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous | Sigma-Aldrich |

| Anhydrous tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Anhydrous | Sigma-Aldrich |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Initiation: Place the magnesium turnings (2.43 g, 0.1 mol) in the flask. Add approximately 20 mL of anhydrous diethyl ether.

-

Grignard Formation: In the dropping funnel, prepare a solution of 2-bromopropene (12.1 g, 0.1 mol) in 80 mL of anhydrous diethyl ether. Add a small portion (approx. 5-10 mL) of the 2-bromopropene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grey to brownish color.

Part B: Synthesis of Isopropenyltributyltin

-

Reaction Setup: In a separate dry flask, dissolve tributyltin chloride (32.55 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Grignard Reagent: Cool the tributyltin chloride solution in an ice bath. Slowly add the prepared isopropenylmagnesium bromide solution from Part A to the tributyltin chloride solution via a cannula or dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases and two distinct layers are formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield isopropenyltributyltin as a colorless liquid.

Quantitative Data

| Parameter | Value |

| Theoretical Yield | 33.11 g |

| Typical Experimental Yield | 70-85% |

| Boiling Point | 95-98 °C at 0.5 mmHg |

| Density | ~1.08 g/mL |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for isopropenyltributyltin based on the analysis of similar compounds.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~5.5-5.7 | m | 1H | =CH₂ (cis to Sn) | - |

| ~5.1-5.3 | m | 1H | =CH₂ (trans to Sn) | - |

| ~1.9-2.0 | s | 3H | -CH₃ | - |

| ~1.4-1.6 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | - |

| ~1.2-1.4 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | - |

| ~0.8-1.0 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ | ~7.3 |

| ~0.8-0.9 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | - |

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | =C(Sn)- |

| ~120-125 | =CH₂ |

| ~29-30 | -CH₃ |

| ~27-28 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~13-14 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~10-11 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~9-10 | Sn-(CH₂CH₂CH₂CH₃)₃ |

Table 3: Expected IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2950-2850 | Strong | C-H stretch (alkyl) |

| ~1620 | Medium | C=C stretch |

| ~1460, 1375 | Medium | C-H bend (alkyl) |

| ~880 | Strong | =CH₂ out-of-plane bend |

Table 4: Expected Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 273 | Moderate | [M - C₄H₉]⁺ |

| 217 | High | [M - 2(C₄H₉)]⁺ |

| 161 | Moderate | [M - 3(C₄H₉)]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Note: The mass spectrum of organotin compounds is characterized by the isotopic pattern of tin.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of isopropenyltributyltin.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Diethyl ether and tetrahydrofuran are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

-

Grignard reagents are moisture-sensitive and can react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

The reaction of Grignard reagents can be exothermic. Proper temperature control is crucial.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of isopropenyltributyltin. By following the outlined procedures, researchers can reliably prepare this important organotin reagent for use in a variety of synthetic applications. The provided quantitative and spectroscopic data serve as a valuable reference for product characterization. As with all chemical syntheses, adherence to safety protocols is paramount.

References

An In-depth Technical Guide to the Synthesis of Tributyl(prop-1-en-2-yl)stannane from a Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributyl(prop-1-en-2-yl)stannane, an important organotin reagent, via the Grignard reaction. The document details the underlying chemical principles, a comprehensive experimental protocol, and key analytical data to support research and development in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as tributylisopropenyltin, is a valuable intermediate in organic synthesis, primarily utilized in Stille cross-coupling reactions to introduce the isopropenyl moiety. This versatile building block is employed in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The Grignard reaction provides a reliable and straightforward method for the preparation of this reagent.

The synthesis involves the reaction of a Grignard reagent, specifically isopropenylmagnesium bromide, with tributyltin chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond.

Reaction Scheme

The overall chemical transformation is depicted below:

Isopropenylmagnesium Bromide + Tributyltin Chloride --> this compound + Magnesium Bromide Chloride

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous allylic and vinylic tributylstannanes.

3.1. Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

2-Bromopropene

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

3.2. Procedure

Step 1: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (Nitrogen or Argon).

-

Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface.

-

Anhydrous diethyl ether or THF is added to cover the magnesium turnings.

-

A solution of 2-bromopropene (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small portion of the 2-bromopropene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey suspension.

Step 2: Reaction with Tributyltin Chloride

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of tributyltin chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution at a rate that maintains the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

Step 3: Work-up and Purification

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₅H₃₂Sn |

| Molecular Weight | 331.12 g/mol |

| Typical Yield | 70-90% |

| Appearance | Colorless oil |

| Boiling Point | Not explicitly found, but expected to be similar to analogous compounds (e.g., allyltributyltin: 88-90 °C at 0.6 mmHg) |

Spectroscopic Characterization

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~5.2-5.5 (m, 2H, =CH₂), ~1.8 (s, 3H, -CH₃), 1.2-1.6 (m, 12H, Sn-(CH₂CH₂CH₂ CH₃)₃), 0.8-1.0 (m, 15H, Sn-(CH₂ CH₂CH₂CH₃ )₃) |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~145 (C=CH₂), ~115 (=CH₂), ~29 (Sn-C H₂CH₂CH₂CH₃), ~27 (Sn-CH₂C H₂CH₂CH₃), ~25 (-CH₃), ~14 (Sn-CH₂CH₂CH₂C H₃), ~10 (Sn-C H₂CH₂CH₂CH₃) |

| IR (neat) | Predicted ν (cm⁻¹): ~3080 (=C-H stretch), ~2950-2850 (C-H stretch), ~1630 (C=C stretch), ~1460 (C-H bend) |

Note: The provided spectroscopic data are predicted based on the analysis of similar compounds. Researchers should perform their own characterization to confirm the structure and purity of the synthesized product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents and glassware.

-

The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and efficient method for accessing this valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably prepare this reagent for use in a wide range of chemical transformations. The provided data serves as a guide for the characterization and quality control of the final product.

Tributyl(prop-1-en-2-yl)stannane: A Comprehensive Technical Guide to Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tributyl(prop-1-en-2-yl)stannane, an organotin compound with significant applications in organic synthesis. The document details a common synthetic methodology and presents a comprehensive summary of its nuclear magnetic resonance (NMR) spectroscopic characterization, a critical aspect for verifying its structure and purity.

Synthesis of this compound

This compound can be effectively synthesized through the reaction of a Grignard reagent with tributyltin chloride. This method offers a reliable route to the desired product.

Experimental Protocol: Grignard Reaction

Materials:

-

2-Bromopropene

-

Magnesium turnings

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (argon or nitrogen), magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of 2-bromopropene in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.

-

Reaction with Tributyltin Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of tributyltin chloride in the same anhydrous solvent is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization: NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of this compound. The following tables summarize the key ¹H, ¹³C, and ¹¹⁹Sn NMR spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 5.58 | s | 1H | =CH a (cis to Sn) | |

| 5.05 | s | 1H | =CH b (trans to Sn) | |

| 1.95 | s | 3H | CH ₃ | |

| 1.48 - 1.60 | m | 6H | Sn-(CH₂-CH ₂-CH₂-CH₃)₃ | |

| 1.25 - 1.38 | m | 6H | Sn-(CH₂-CH₂-CH ₂-CH₃)₃ | |

| 0.85 - 0.95 | m | 15H | Sn-(CH ₂-CH₂-CH₂-CH₃)₃ and Sn-(CH₂-CH₂-CH₂-CH ₃)₃ |

Solvent: CDCl₃. The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C =CH₂ |

| 126.8 | C=C H₂ |

| 29.1 | C H₃ |

| 27.4 | Sn-(CH₂-C H₂-CH₂-CH₃)₃ |

| 13.7 | Sn-(CH₂-CH₂-C H₂-CH₃)₃ |

| 10.8 | Sn-(C H₂-CH₂-CH₂-CH₃)₃ |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

¹¹⁹Sn NMR Spectral Data

| Chemical Shift (δ) ppm |

| -47.2 |

Reference: Tetramethyltin (TMSn) at 0 ppm.

Experimental Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and verified product.

Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for professionals engaged in research and development that utilizes this compound. The provided data and protocols are intended to facilitate its synthesis and ensure its proper characterization for subsequent applications.

The Isopropenyl Group in Organostannanes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the isopropenyl group in organostannane compounds. Organostannanes are versatile reagents in organic synthesis, and the isopropenyl moiety offers a unique reactive handle for carbon-carbon bond formation. This document details the core reactivity of isopropenyl organostannanes, focusing on palladium-catalyzed Stille cross-coupling reactions and electrophilic substitution reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data for reaction optimization, and a mechanistic understanding of the key transformations.

Introduction

Organotin compounds, or organostannanes, have become indispensable tools in modern organic synthesis due to their tolerance of a wide variety of functional groups and their stability to air and moisture.[1] Among the various organic moieties that can be transferred from tin, the isopropenyl group (2-propen-2-yl) provides a valuable building block for the introduction of a branched, unsaturated three-carbon unit. This guide will explore the primary reactions of isopropenyl organostannanes, with a particular focus on their application in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Core Reactivity: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide or triflate.[1] This reaction is a cornerstone of C-C bond formation and has been extensively utilized in the synthesis of complex molecules, including natural products.[2]

General Mechanism

The catalytic cycle of the Stille reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

References

An In-depth Technical Guide to the Mechanism of Stille Coupling with Vinylstannanes

Executive Summary

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] Its remarkable tolerance for a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[3][4] This guide provides a detailed examination of the core mechanism of the Stille coupling, with a specific focus on the use of vinylstannanes. It covers the catalytic cycle, kinetic aspects, experimental protocols, and key factors that influence reaction outcomes.

The Core Catalytic Cycle

The mechanism of the Stille reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The active catalytic species is a 14-electron Pd(0) complex, typically formed in situ from a Pd(0) or Pd(II) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][7][8]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic electrophile (R¹-X), such as a vinyl halide or triflate, to the coordinatively unsaturated 14-electron Pd(0) catalyst.[6][9] This step involves the cleavage of the R¹-X bond and results in the formation of a 16-electron, square planar Pd(II) intermediate, with the palladium center's oxidation state changing from 0 to +2.[6][10] The reaction is believed to proceed through a concerted, three-center transition state, which initially yields a cis-complex (cis-[R¹Pd(II)XL₂]).[3] This cis-adduct, however, is often unstable and rapidly isomerizes to the more thermodynamically stable trans-complex, which is the species typically observed spectroscopically.[3][6] While generally considered irreversible, some studies have shown that with certain bulky phosphine ligands, this step can be reversible.[11]

Transmetalation

Transmetalation is the crucial step where the vinyl group (R²) is transferred from the organostannane (R²-SnR₃) to the palladium(II) center, displacing the halide or pseudohalide (X).[12] This step is frequently the rate-determining step of the entire catalytic cycle.[3][12] The precise mechanism of transmetalation is complex and can vary with substrates and conditions, but it is generally believed to proceed through an associative pathway where the vinylstannane coordinates to the palladium complex.[2] Kinetic studies often show a first-order dependence on the concentrations of the stannane and the palladium complex, but an inverse dependence on the concentration of free phosphine ligand.[3] This suggests a pre-equilibrium where a ligand dissociates from the trans-complex to create a vacant coordination site for the incoming vinylstannane.[3][13]

Reductive Elimination

The final step is the reductive elimination from the diorganopalladium(II) complex (cis-[R¹Pd(II)R²L₂]).[12] In this step, the coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2] A critical requirement for reductive elimination is that the two organic groups (R¹ and R²) must be in a cis orientation relative to each other.[2][6] If the intermediate formed after transmetalation is trans, a trans-to-cis isomerization must occur before the final product can be eliminated.[2] The rate of reductive elimination can be increased by the use of bulky ligands, which cause steric repulsion that forces the R groups closer together.[2]

Key Mechanistic Considerations for Vinylstannanes

The efficiency of the Stille coupling is highly dependent on the nature of the organostannane.

Migratory Aptitude of Transferable Groups

The organostannane reagent typically has one transferable group (the vinyl group, in this case) and three non-transferable "dummy" ligands (e.g., butyl).[2] The rate of transfer of different groups from the tin atom varies significantly. This differential reactivity, or migratory aptitude, is crucial for ensuring the selective transfer of the desired vinyl group. The general trend for group transfer is a key consideration in reaction design.

| Group Type (R²) | Relative Rate of Transfer | Reference(s) |

| Alkynyl | Fastest | [12] |

| Vinyl | ↓ | [12] |

| Aryl | ↓ | [12] |

| Allyl / Benzyl | ↓ | [12] |

| Alkyl | Slowest | [12] |

Influence of Non-Transferable Ligands

The non-transferable ligands on the tin atom modulate the nucleophilicity of the organostannane, which in turn affects the rate of the transmetalation step.[14] Electron-donating alkyl groups (like butyl) enhance the nucleophilicity of the tin center compared to more electron-withdrawing groups (like phenyl), generally leading to faster reaction rates.[14]

| Vinylstannane Reagent | Non-Transferable Ligands | Qualitative Reactivity | Key Characteristics | Reference(s) |

| Tributyl(vinyl)stannane | n-Butyl | High | Commonly used standard; good balance of reactivity and stability. | [14] |

| Triphenyl(vinyl)stannane | Phenyl | Lower | Less nucleophilic due to the electron-withdrawing nature of phenyl groups. | [14] |

| Trimethyl(vinyl)stannane | Methyl | High | Generally more reactive but can be more toxic. | [14] |

Experimental Protocols

Precise and reproducible experimental design is critical for successful Stille couplings. Below are representative protocols for both a standard reaction and for kinetic analysis.

General Protocol for a Stille Coupling Reaction

This protocol is adapted from a procedure reported in the literature for a coupling reaction involving an enol triflate and an organotin reagent.[5]

Methodology:

-

Vessel Preparation: To a flame-dried 100 mL round-bottom flask, add the electrophile (e.g., enol triflate, 1.0 eq) and dimethylformamide (DMF), previously degassed by bubbling with N₂ for 45 minutes.[5]

-

Reagent Addition: Add copper(I) iodide (CuI, 0.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and lithium chloride (LiCl, ~5 eq) to the flask.[5]

-

Inert Atmosphere: Purge the reaction flask with argon for 10 minutes.[5]

-

Stannane Addition: Add the vinylstannane reagent (1.15 eq).[5]

-

Reaction: Heat the solution to the desired temperature (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS.[5]

-

Workup: Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous solution (e.g., 1:2 NH₃·H₂O:H₂O).[5]

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., hexane).[5]

-

Drying and Concentration: Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[5]

-

Purification: Purify the crude product by flash chromatography to yield the final coupled product.[5]

Protocol for Kinetic Monitoring by NMR Spectroscopy

This protocol allows for the real-time analysis of reaction rates, which is essential for detailed mechanistic studies.[14]

Methodology:

-

Sample Preparation: In an NMR tube, dissolve the organic electrophile, the palladium catalyst, a phosphine ligand, and an internal standard in a deuterated solvent. Ensure all glassware is dry and the solvent is degassed.[14]

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the t=0 reference point.[14]

-

Reaction Initiation: Inject the vinylstannane reagent into the NMR tube while it is in the spectrometer at the desired reaction temperature.[14]

-

Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular, predetermined time intervals.[14]

-

Data Analysis: Process the spectra to determine the concentrations of reactants and products over time by integrating their characteristic peaks relative to the internal standard. Plot concentration versus time to determine reaction orders and rate constants.[14]

Conclusion

The Stille coupling of vinylstannanes is a powerful and versatile transformation in synthetic chemistry. A thorough understanding of its underlying mechanism—from the initial oxidative addition and rate-limiting transmetalation to the final reductive elimination—is critical for reaction optimization and troubleshooting. For professionals in drug development, the reaction's high functional group tolerance and stereospecificity offer significant advantages in the construction of complex molecular architectures.[3][12] Future research will likely continue to focus on developing more efficient catalysts, mitigating the toxicity of tin byproducts, and expanding the reaction's scope even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - ID [thermofisher.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. oxidative addition and palladium coupling [employees.csbsju.edu]

- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 13. people.unipi.it [people.unipi.it]

- 14. benchchem.com [benchchem.com]

Tributyl(prop-1-en-2-yl)stannane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Tributyl(prop-1-en-2-yl)stannane is a valuable organotin reagent in organic synthesis, particularly in Stille coupling reactions. As with all organotin compounds, understanding its stability and implementing proper storage and handling procedures are critical for ensuring experimental success and laboratory safety. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, based on available data for this compound and closely related analogues.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂Sn | [1] |

| Molecular Weight | 331.12 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 312.0 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 146.4 ± 10.3 °C | [1] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [3][4] |

Stability Profile

General information on tetraorganotins suggests they are very stable, but they can undergo slow decomposition[5]. More specifically, data on analogous compounds, such as tributyl(chloromethyl)stannane and tributyl(iodomethyl)stannane, reveal that they can decompose over time when stored neat at ambient temperature[6]. This suggests that this compound may also be susceptible to degradation over long-term storage, particularly if not stored under optimal conditions.

Factors Influencing Stability:

-

Air and Oxidation: Organotin compounds can be sensitive to air. It is best practice to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Moisture: Contact with water should be avoided. While tributyltin compounds have low water solubility, hydrolysis can occur, leading to the formation of tributyltin oxide and other degradation products[4].

-

Light: Photodegradation can be a concern for some organotin compounds. Storage in amber or opaque containers is recommended to minimize light exposure.

-

Temperature: Elevated temperatures can accelerate decomposition. Therefore, storage in a cool environment is crucial.

The diagram below illustrates the key factors that can influence the stability of this compound.

Caption: Factors that can lead to the decomposition of this compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | To prevent oxidation. |

| Temperature | Store in a cool place. For long-term storage, refrigeration is advisable. Based on data for similar compounds, storage at -10°C as a degassed solution in an anhydrous solvent like hexanes may enhance stability[6]. | To minimize thermal decomposition. |

| Container | Keep in a tightly sealed, opaque or amber glass container. | To prevent exposure to moisture and light. |

| Location | Store in a dry and well-ventilated area, away from incompatible materials. | To prevent accidental reactions and ensure a safe storage environment. |

| Incompatible Materials | Avoid strong acids, bases, and oxidizing agents[3]. | To prevent vigorous and potentially hazardous reactions. |

Handling and Safety Precautions

Tributyltin compounds are known for their high toxicity. Acute exposure can be harmful or fatal, and chronic exposure can lead to serious health effects[3][4][7]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Workflow for Safe Handling:

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.

-

Glassware Decontamination: All glassware that has been in contact with organotin compounds should be decontaminated before routine cleaning. Soaking glassware in a bleach solution or a nitric acid bath overnight can oxidize the organotin residues to less toxic inorganic tin compounds.

-

Waste Disposal: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of organotin waste.

Experimental Protocols

While specific stability testing protocols for this compound are not available, a general approach to assess the stability of a compound would involve:

-

Initial Characterization: Obtain initial purity data of a fresh batch of the compound using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Storage under Varied Conditions: Aliquot the compound into several vials and store them under different conditions (e.g., ambient temperature in air, refrigerated under nitrogen, frozen as a degassed solution).

-

Periodic Analysis: At regular intervals, analyze the samples from each storage condition using the same analytical techniques to monitor for the appearance of degradation products and a decrease in the parent compound's purity.

-

Data Analysis: Plot the purity over time for each condition to determine the rate of decomposition and establish an effective shelf-life.

Synthesis of this compound

For researchers who may need to synthesize this reagent, a common method involves the reaction of a Grignard reagent with a tin halide[8].

Reaction Scheme:

2-Bromopropene + Mg → prop-1-en-2-ylmagnesium bromide prop-1-en-2-ylmagnesium bromide + Tributyltin chloride → this compound + MgBrCl

General Procedure:

-

Prepare the Grignard reagent, prop-1-en-2-ylmagnesium bromide, by reacting 2-bromopropene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Slowly add a solution of tributyltin chloride in the same anhydrous solvent to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, stir the reaction mixture for a specified period to ensure complete reaction.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexanes).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Note: This is a generalized procedure. For detailed experimental conditions, it is recommended to consult the primary literature.

By adhering to the stability and storage guidelines outlined in this technical guide, researchers can ensure the integrity of their this compound and promote a safe laboratory environment.

References

- 1. Tributyl(isopropenyl)stannane | CAS#:100073-15-2 | Chemsrc [chemsrc.com]

- 2. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Buy this compound | 100073-15-2 [smolecule.com]

An In-depth Technical Guide to the Safe Handling and Utilization of Tributyl(prop-1-en-2-yl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tributyl(prop-1-en-2-yl)stannane, an organotin reagent pivotal in synthetic organic chemistry, particularly in the realm of drug discovery and development. The document outlines the compound's chemical and physical properties, provides detailed protocols for its safe handling and disposal, and presents experimental procedures for its synthesis and application in Stille coupling reactions. Emphasis is placed on the inherent toxicity of organotin compounds and the imperative for stringent safety measures in a laboratory setting. This guide is intended to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their synthetic endeavors.

Introduction

This compound, also known as isopropenyltributyltin, is a valuable organometallic reagent with the chemical formula C15H32Sn.[1] Its structure, featuring a tin atom bonded to three butyl groups and an isopropenyl group, imparts unique reactivity, making it a key component in carbon-carbon bond formation.[1] This reactivity is harnessed in various synthetic transformations, most notably the palladium-catalyzed Stille cross-coupling reaction.[2][3] The ability to introduce the isopropenyl moiety into complex molecular architectures is of significant interest to medicinal chemists and drug development professionals.

However, the utility of this compound is accompanied by significant health and environmental hazards characteristic of organotin compounds.[4] These compounds are known for their toxicity, and appropriate handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide will address these critical aspects in detail.

Physicochemical and Toxicological Properties

A summary of the known physical, chemical, and toxicological properties of this compound is presented below. It is important to note that specific toxicity data for this compound is limited, and the hazard information is largely extrapolated from data on other tributyltin compounds.

Table 1: Physicochemical Properties of this compound [5][6][7][8]

| Property | Value |

| CAS Number | 100073-15-2 |

| Molecular Formula | C15H32Sn |

| Molecular Weight | 331.12 g/mol |

| Appearance | Solid |

| Boiling Point | 312.0 ± 25.0 °C at 760 mmHg |

| Flash Point | 146.4 ± 10.3 °C |

| Refractive Index | 1.485 |

| Storage Temperature | 2-8°C (Refrigerated) |

Table 2: Hazard Information for this compound and Related Organotin Compounds [8]

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| H360 | May damage fertility or the unborn child |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Safety and Handling

The high toxicity of organotin compounds necessitates strict adherence to safety protocols. All work with this compound must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following should be worn at all times when handling the compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: For operations that may generate aerosols or vapors, a NIOSH-approved respirator is required. In the event of a large spill, a self-contained breathing apparatus (SCBA) should be used.

Handling Procedures

-

Always handle this compound in a certified chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Prevent contact with skin and eyes.

-

Use the smallest amount of the chemical necessary for the experiment.

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

Wash hands thoroughly with soap and water after handling.

Spill and Waste Disposal

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

-

Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, labeled hazardous waste container. Do not allow the spilled material to enter drains or waterways.

-

Waste Disposal: All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.[6][9] Containers should be clearly labeled "Organotin Waste" and disposed of in a controlled landfill in sealed containers.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[9][10][11]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and a typical application of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of organotin compounds using Grignard reagents.[12]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromopropene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.

-

-

Reaction with Tributyltin Chloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield this compound.

-

Stille Cross-Coupling Reaction Using this compound

This is a general protocol for a palladium-catalyzed Stille cross-coupling reaction.[1] Reaction conditions, including the choice of catalyst, ligand, and solvent, may need to be optimized for specific substrates.

Materials:

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

This compound (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)

-

Ligand (if required, e.g., PPh3, AsPh3)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Optional additives (e.g., CuI, CsF)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide/triflate, the palladium catalyst, and any ligand or additive.

-

Add the anhydrous solvent via syringe.

-

Add this compound via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., diethyl ether, ethyl acetate).

-

To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Visualizations

Experimental Workflow: Synthesis and Application

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in a Stille coupling reaction.

Caption: General workflow for synthesis and Stille coupling.

Logical Relationship: Safe Handling Protocol

This diagram outlines the logical steps for safely handling this compound.

Caption: Protocol for safe handling of the compound.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, offering a direct route for the introduction of the isopropenyl group in the synthesis of complex molecules, including those with therapeutic potential. However, its utility is intrinsically linked to its high toxicity, a characteristic shared by all organotin compounds. This guide has provided a framework for the safe and effective use of this reagent, encompassing its properties, detailed handling and disposal procedures, and experimental protocols for its synthesis and application. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner. Continuous vigilance and a commitment to safety are paramount when working with such hazardous materials.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. epa.nsw.gov.au [epa.nsw.gov.au]

- 7. Tributyl(isopropenyl)stannane | CAS#:100073-15-2 | Chemsrc [chemsrc.com]

- 8. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

- 10. mtu.edu [mtu.edu]

- 11. geo.utexas.edu [geo.utexas.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on the Toxicology of Tributyltin (TBT) Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. Tributyltin compounds are hazardous materials and should only be handled by trained professionals in appropriate laboratory settings.

Introduction

Tributyltin (TBT) compounds are a class of organotin chemicals characterized by a tin atom covalently bonded to three butyl groups, with the general formula (C₄H₉)₃Sn-X, where 'X' represents an anionic group.[1] For decades, TBTs were widely used as highly effective biocides, primarily in antifouling paints for marine vessels to prevent the growth of organisms on ship hulls.[1][2] Other applications included wood preservation, antifungal treatments in textiles, and use in industrial water systems.[3][4] The extensive use and persistence of TBT have led to significant environmental contamination, revealing its extreme toxicity to non-target organisms, particularly in aquatic ecosystems.[1][5] This has prompted strict regulations on its use.[3]

TBT's toxicity profile is complex, encompassing severe immunotoxicity, neurotoxicity, and endocrine-disrupting effects.[6][7] Its mechanisms of action are multifaceted, involving interactions with nuclear receptors, induction of oxidative stress, and disruption of calcium signaling, making it a subject of extensive toxicological research.[7][8][9] This guide provides a comprehensive overview of the toxicological data for TBT compounds, focusing on quantitative metrics, experimental methodologies, and the underlying molecular pathways.

Quantitative Toxicological Data

The toxicity of TBT compounds is significantly influenced by the nature of the alkyl chains attached to the tin atom and can vary between species and exposure routes.[1][3] The following tables summarize key quantitative toxicity data from mammalian and aquatic studies.

Acute Toxicity in Mammals

Tributyltin compounds are considered moderately to highly toxic following acute exposure through oral and dermal routes.[3][10]

Table 1: Acute Toxicity of Tributyltin Compounds in Mammals

| Compound | Species | Route | LD₅₀ Value | Reference |

|---|---|---|---|---|

| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87 mg/kg | [3] |

| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87 mg/kg | [3] |

| Tributyltin Compounds | Rat | Oral | 94 - 234 mg/kg | [4][10] |

| Tributyltin Compounds | Mouse | Oral | 44 - 230 mg/kg | [4][10] |

| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 mg/kg | [3] |

| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200 mg/kg | [3] |

| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 mg/kg | [3] |

| Tributyltin Chloride (TBTCl) | Rat (Male, Fj & F2) | Dietary | 10 mg/kg/day (LOAEL) |[11] |

Sub-chronic and Chronic Toxicity in Mammals

Prolonged exposure to lower concentrations of TBT reveals its potent effects on the immune, endocrine, and nervous systems. Immunotoxicity is considered one of the most sensitive endpoints.[4][6]

Table 2: Sub-chronic and Chronic No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Tributyltin Compounds in Mammals

| Compound | Species | Duration | Effect | NOAEL | LOAEL | Reference |

|---|---|---|---|---|---|---|

| Tributyltin Oxide (TBTO) | Rat | 2 years | Immunotoxicity | - | 5 ppm (diet) | [6] |

| Tributyltin Oxide (TBTO) | Rat | 2 years | Tumors (endocrine origin) | 5 ppm (diet) | 50 ppm (diet) | [6] |

| Tributyltin Oxide (TBTO) | Rat | 16.5 months | Immunological (Depression of IgE titers) | 0.025 mg/kg/day | 0.25 mg/kg/day | [12] |

| Tributyltin Acetate | Rat (Wistar) | Gestation days 7-17 | Teratogenic effects (cleft palate) | - | 16 mg/kg/day | [3] |

| Not Specified | Rat | - | Reproductive (Increased fetal mortality) | - | 16 mg/kg/day |[3] |

Ecotoxicity in Aquatic Organisms

TBT is exceptionally toxic to aquatic life, with molluscs and larval stages of many species being particularly sensitive.[3]

Table 3: Ecotoxicity of Tributyltin Compounds in Aquatic Organisms

| Organism Type | Species | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Freshwater Fish | Various | 96-hour LC₅₀ | 2.6 - 13 | |

| Freshwater Fish | Pimephales promelas (Fathead minnow) | Chronic LOEC (growth) | 0.08 | |

| Freshwater Crustacean | Daphnia magna | 48-hour EC₅₀ | 2.2 - 6.6 | |

| Freshwater Crustacean | Daphnia magna | 21-day LOEC (reproduction) | 0.2 | |

| Marine Invertebrate | Acanthomysis sculpta | 96-hour LC₅₀ | 0.42 | |

| Marine Invertebrate | Nucella lapillus (Dog-whelk) | Chronic (Imposex) | 0.019 | |

| Marine Mollusc | Crassostrea gigas (Oyster spat) | Chronic NOEL | ~0.02 (20 ng/L) | [10] |

| Marine Algae | Unicellular | 72-hour EC₅₀ | 0.33 - 1.03 |[3] |

Mechanisms of Toxicity & Signaling Pathways

TBT exerts its toxicity through several distinct but interconnected mechanisms. Its lipophilic nature facilitates accumulation in tissues, leading to cellular damage.[3] Key mechanisms include endocrine disruption, induction of apoptosis via oxidative stress and calcium dysregulation, immunotoxicity, and neurotoxicity.

Endocrine Disruption

TBT is a potent endocrine-disrupting chemical (EDC).[8] Its primary mechanism involves the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][8] This interaction mimics natural ligands and triggers downstream signaling cascades that regulate processes like adipogenesis (fat cell differentiation) and sexual development. In gastropods, this disruption famously leads to "imposex," the imposition of male sexual characteristics onto females.[5]

References

- 1. iscientific.org [iscientific.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 4. www2.mst.dk [www2.mst.dk]

- 5. Tributyltin - Wikipedia [en.wikipedia.org]

- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 8. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration dependence of the mechanisms of tributyltin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols: Stille Coupling of Tributyl(prop-1-en-2-yl)stannane with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organostannane with an organic halide or pseudohalide.[1] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[2] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the Stille coupling of tributyl(prop-1-en-2-yl)stannane with various aryl halides. This specific organotin reagent serves as a robust nucleophilic partner for the introduction of an isopropenyl group onto aromatic and heteroaromatic scaffolds, a common structural motif in numerous biologically active compounds.

Core Concepts and Mechanism

The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-